molecular formula C9H8N2 B3004409 4-Methyl-2,7-naphthyridine CAS No. 288141-01-5

4-Methyl-2,7-naphthyridine

Cat. No.: B3004409
CAS No.: 288141-01-5
M. Wt: 144.177
InChI Key: ZOUQPHQOJNSPAH-UHFFFAOYSA-N
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Description

4-Methyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused system of two pyridine rings The presence of a methyl group at the 4-position of the 2,7-naphthyridine ring system imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization to form the naphthyridine ring system . Another method involves the reaction of 3-amino-4-methylpyridine with acetaldehyde under specific conditions . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of microwave irradiation has been explored as an environmentally benign method for the synthesis of naphthyridines, including this compound . This method offers advantages such as reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield dihydro derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

4-Methyl-2,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, naphthyridine derivatives have been shown to inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s ability to intercalate into DNA and disrupt cellular processes is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-1,8-naphthyridine
  • 4-Methyl-2,6-naphthyridine
  • 2,7-Diamino-1,8-naphthyridine

Uniqueness

4-Methyl-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-methyl-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-11-6-8-5-10-3-2-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQPHQOJNSPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288141-01-5
Record name 4-methyl-2,7-naphthyridine
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